molecular formula C10H13NO B2830676 4-(Tert-butyl)picolinaldehyde CAS No. 67141-22-4

4-(Tert-butyl)picolinaldehyde

Cat. No. B2830676
CAS RN: 67141-22-4
M. Wt: 163.22
InChI Key: CKNDWLWHZWBDGR-UHFFFAOYSA-N
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Description

“4-(Tert-butyl)picolinaldehyde” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used as a building block in research .


Molecular Structure Analysis

The molecular structure of “4-(Tert-butyl)picolinaldehyde” consists of a picolinaldehyde group (a pyridine ring with an aldehyde group) and a tert-butyl group attached to the 4-position of the pyridine ring .

It is recommended to be stored at 0-8 °C .

Scientific Research Applications

  • Spectrophotometric Reagent in Cobalt Analysis

    • Picolinaldehyde derivatives, such as picolinaldehyde 4-phenyl-3-thiosemicarbazone, are utilized as spectrophotometric reagents for the selective determination of cobalt, particularly in the presence of iron. This application is significant in steel analysis, where accurate detection of trace metals is crucial (Ariza, Pavón, & Pino, 1976).
  • Catalyst in Amino Acid Racemization

    • Metal complexes of picolinaldehyde have been identified as low-cost and environmentally friendly catalysts. They exhibit high reaction rates and turnovers for the racemization of amino acids, a process vital in producing enantiomerically pure amino acids for pharmaceutical and chemical industries (Felten, Zhu, & Aron, 2010).
  • Ligand Synthesis for Radiopharmaceutical Applications

    • In the development of ligands for radiopharmaceuticals, tert-butyl esters are used as protecting groups for picolinic acid moieties. This approach has shown promise in the synthesis of ligands like H2dedpa and H4octapa, which are relevant in the coordination chemistry of yttrium for potential use in radiopharmaceuticals (Price, Cawthray, Adam, & Orvig, 2014).
  • Water Oxidation Catalysis

    • Charge-neutral Ru(III) complexes with picoline ligands, including 4-picoline, have been synthesized and characterized for their efficiency in catalyzing chemical and photochemical water oxidation. This research highlights the potential of such complexes in energy conversion applications (Lu, Gao, Chen, Liu, & Sun, 2017).
  • Heterogeneous Catalysis in Organic Synthesis

    • Polystyrene-supported chiral oxazoline derivatives, including those with tert-butyl groups, have been used as heterogeneous catalysts in enantioselective organic reactions. These catalysts are particularly effective in green chemistry applications, such as the Henry reaction (Maggi, Lanari, Oro, Sartori, & Vaccaro, 2011).

Safety and Hazards

“4-(Tert-butyl)picolinaldehyde” is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-tert-butylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNDWLWHZWBDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)picolinaldehyde

CAS RN

67141-22-4
Record name 4-tert-butylpyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-t-Butyl-2-hydroxymethyl-pyridine (4.13 g, 25 mmole) is dissolved in 75 ml dioxane in a 200 ml one neck round bottom flask under nitrogen. The solution is treated with selenium dioxide (1.53 g, 13.75 mmole) and the reaction is warmed to 80-85° C. for 1 h. The mixture is cooled, diluted with dichloromethane, and is filtered through celite. The filter cake is washed well with dichloromethane and the filtrate is concentrated to an amber oil. The crude oil is passed through a 50 g plug of silica gel (230-400 mesh), eluting with 20% acetone/hexane, while collecting 100 ml fractions. Fractions 1-3 are combined and concentrated to give 3.91 g (96%) of 4-t-Butyl-2-pyridine-carboxaldehyde as a light amber oil.
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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